molecular formula C10H15N3O3S B14836811 N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide

Katalognummer: B14836811
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: BEIDSHNYQIHTJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions may involve the use of hydrogen gas or hydride donors.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the methanesulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), TBHP, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern and the presence of both a cyclopropoxy group and a methanesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C10H15N3O3S

Molekulargewicht

257.31 g/mol

IUPAC-Name

N-[5-cyclopropyloxy-6-(methylamino)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-11-10-8(16-7-3-4-7)5-6-9(12-10)13-17(2,14)15/h5-7H,3-4H2,1-2H3,(H2,11,12,13)

InChI-Schlüssel

BEIDSHNYQIHTJF-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.